tetrahydro-2H-pyran-3-amine

説明

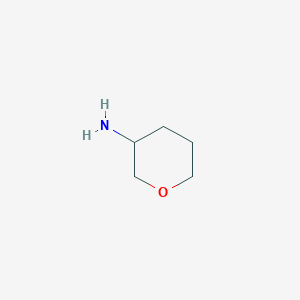

Structure

2D Structure

3D Structure

特性

IUPAC Name |

oxan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-5-2-1-3-7-4-5/h5H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUOEJJGRCQGBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70409440 | |

| Record name | tetrahydro-2H-pyran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120811-32-7 | |

| Record name | tetrahydro-2H-pyran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tetrahydro 2h Pyran 3 Amine and Its Derivatives

Classical Synthetic Routes

Classical approaches to tetrahydro-2H-pyran-3-amine and its derivatives typically involve the sequential construction of the heterocyclic ring followed by the installation and modification of functional groups.

Multi-step Organic Reactions for Tetrahydropyran (B127337) Moiety Construction

The formation of the tetrahydropyran ring is a foundational step that can be achieved through various cyclization strategies. The choice of method often depends on the available starting materials and the desired substitution pattern.

Key strategies for constructing the tetrahydropyran skeleton include:

Intramolecular Oxa-Michael Addition: This method involves the 1,4-addition of an alcohol to an α,β-unsaturated carbonyl system, which is a useful technique for synthesizing tetrahydropyran derivatives. nih.gov The stereochemical result of this cyclization is influenced by the substrate's structure and the reaction conditions. nih.gov

Prins Cyclization: The acid-catalyzed condensation of an alkene with an aldehyde, known as the Prins cyclization, can be employed to form dihydropyran intermediates, which are then reduced to the corresponding tetrahydropyran structure. researchgate.net For example, the reaction between a homoallylic alcohol and an aldehyde can establish key stereocenters in the resulting tetrahydropyran derivative. nih.gov

Formal [4+2] Annulation: A diastereoselective formal [4+2] annulation between an aldehyde and an allylsilane can produce a dihydropyran derivative, which serves as a precursor to the saturated ring. nih.gov

Multi-step Assembly from Acyclic Precursors: A more intricate approach involves building the carbon skeleton first, followed by cyclization. One such protocol uses easily accessible isoxazoline (B3343090) 2-oxides. rsc.org In this sequence, a C-C bond is formed between a silyl (B83357) ketene (B1206846) acetal (B89532) and a nitronate. The key step is the oxidative cleavage of the N-O bond in the resulting intermediate, which triggers the closure of the lactone ring, yielding a β-nitro-δ-lactone. rsc.org This nitro-lactone is then a direct precursor for the target amino-lactone scaffold.

Table 1: Selected Strategies for Tetrahydropyran Ring Construction

| Cyclization Strategy | Key Reactants | Intermediate/Product Type | Reference |

|---|---|---|---|

| Intramolecular Oxa-Michael | Hydroxy-α,β-unsaturated carbonyl | Tetrahydropyran | nih.gov |

| Prins Cyclization | Homoallylic alcohol, Aldehyde | Dihydropyran/Tetrahydropyran | nih.govresearchgate.net |

| Formal [4+2] Annulation | Aldehyde, Allylsilane | Dihydropyran | nih.gov |

| Multi-step Assembly | Isoxazoline 2-oxide, Silyl ketene acetal | Nitro-lactone | rsc.org |

Introduction of the Amine Group at the C3 Position

Once the pyran ring or a suitable precursor is formed, the next critical step is the introduction of the amine functionality at the C3 position. This can be accomplished through various functional group interconversions.

Common methods include:

Reduction of a Nitro Group: A robust method for installing a primary amine is the reduction of a nitro group. In syntheses that generate a nitro-substituted tetrahydropyran ring, the nitro group can be selectively reduced to an amine using reagents like amalgamated aluminum. rsc.org This approach was successfully used to create 4-aminotetrahydropyran-2-ones. rsc.org

Reductive Amination of a Ketone: If the synthesis yields a tetrahydropyran-3-one, the amine can be introduced via reductive amination. This involves the reaction of the ketone with an amine source (like ammonia (B1221849) or an ammonium (B1175870) salt) in the presence of a reducing agent to form the desired amine.

Nucleophilic Substitution: An amine group can be introduced by nucleophilic substitution of a suitable leaving group (e.g., tosylate, mesylate, or halide) at the C3 position. A common nitrogen nucleophile for this purpose is sodium azide (B81097), followed by reduction of the resulting azide to the primary amine.

Challenges with Direct Amination: Direct reactions of some dihydropyran systems with amines can be problematic. For example, the reaction of 3,4-dihydropyran-5-carbaldehyde with ammonia or glycine (B1666218) esters can lead to the opening of the dihydropyran ring rather than simple condensation. chim.it This highlights the importance of choosing a synthetic sequence where the ring is stable under the conditions required for amine introduction.

Reduction Reactions for Tetrahydro Structure Achievement

Many synthetic routes first generate an unsaturated dihydropyran or pyran-4-one ring, which must then be reduced to the fully saturated tetrahydropyran structure. researchgate.net

Catalytic hydrogenation is the most common method for this transformation.

Hydrogenation of Dihydropyrans: The double bond in a dihydropyran ring can be readily reduced using hydrogen gas and a metal catalyst.

Hydrogenation of Pyranones: The reduction of pyran-4-one or dihydropyran-4-one precursors can be achieved in the presence of a metal catalyst and hydrogen. google.com This reaction effectively saturates the ring system to produce the corresponding tetrahydropyran-4-one, which can then be further functionalized. google.com The reaction temperature is typically maintained between 0 and 100°C, with hydrogen pressure from 0.1 to 10 MPa. google.com

Table 2: Catalysts for Reduction of Pyranone Precursors

| Catalyst | Support | Reference |

|---|---|---|

| Palladium | Carbon (Pd/C) | google.com |

| Palladium | Barium Sulfate (Pd/BaSO₄) | google.com |

| Platinum | Carbon (Pt/C) | google.com |

| Platinum Oxide | - | google.com |

| Raney Nickel | - | google.com |

Stereoselective and Asymmetric Synthesis

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, methods that allow for the stereocontrolled synthesis of specific enantiomers of this compound are highly valuable.

Chiral Pool Approaches utilizing Precursors like (R)-Tetrahydro-2H-pyran-3-ol

Chiral pool synthesis leverages naturally occurring, enantiomerically pure compounds as starting materials. escholarship.org This approach transfers the existing chirality of the starting material to the final product, avoiding the need for chiral resolution or asymmetric catalysis.

For the synthesis of chiral this compound, a common and logical precursor is a chiral tetrahydro-2H-pyran-3-ol. chemshuttle.com The synthesis of (S)-tetrahydro-2H-pyran-3-amine, for example, can be envisioned starting from commercially available (R)-tetrahydro-2H-pyran-3-ol. A typical synthetic sequence would proceed as follows:

Activation of the Hydroxyl Group: The alcohol at C3 is converted into a good leaving group, for example, by reacting it with tosyl chloride or mesyl chloride to form a tosylate or mesylate ester.

Nucleophilic Displacement with Azide: The activated leaving group is displaced by an azide ion (from sodium azide). This reaction typically proceeds via an SN2 mechanism, which results in the inversion of stereochemistry at the C3 carbon. Thus, the (R)-alcohol is converted to an (S)-azide.

Reduction of the Azide: The resulting (S)-azidotetrahydropyran is then reduced to the target (S)-tetrahydro-2H-pyran-3-amine. This reduction can be achieved using various methods, such as catalytic hydrogenation (H₂/Pd-C) or with lithium aluminum hydride (LiAlH₄).

Catalytic Asymmetric Synthesis of Chiral Amines

Catalytic asymmetric synthesis aims to create a chiral center from a prochiral substrate using a small amount of a chiral catalyst. rsc.org This is a highly efficient and atom-economical approach to producing enantiomerically enriched compounds. ru.nl

Strategies for the catalytic asymmetric synthesis of chiral amines often involve one of the following key transformations:

Asymmetric Hydrogenation: A prochiral enamine or imine derived from a tetrahydropyran-3-one precursor can be hydrogenated using a chiral transition metal catalyst (e.g., based on rhodium or iridium with chiral phosphine (B1218219) ligands). The chiral catalyst environment dictates the facial selectivity of hydrogen addition, leading to the formation of one enantiomer of the amine in excess.

Asymmetric Reductive Amination: This process combines the formation of an imine from a ketone and an amine source with its subsequent asymmetric reduction in a one-pot reaction, guided by a chiral catalyst.

Catalytic Asymmetric Amination: Direct amination of a C-H bond or addition of an amine to a double bond in an asymmetric fashion is a modern and powerful strategy. For example, visible-light-mediated photoredox catalysis has emerged as a tool for generating α-amino radicals that can engage in stereocontrolled additions to form complex amines. nih.gov While many examples focus on creating tertiary amines, the underlying principle of using a chiral catalyst to control the stereochemistry of a C-N bond-forming radical reaction is broadly applicable. nih.govacs.org

Organocatalysis: Chiral small organic molecules can also act as catalysts. For instance, dipeptides incorporating a tetrahydropyran-based amino acid have been shown to catalyze asymmetric Michael additions. scispace.com By modifying the stereochemistry at the C3 position of the tetrahydropyran unit within the catalyst, significant improvements in reactivity and stereoselectivity can be achieved, demonstrating the crucial role of this scaffold in directing asymmetric transformations. scispace.com

Table 3: General Approaches in Catalytic Asymmetric Synthesis for Chiral Amines

| Approach | Precursor Type | Key Transformation | Catalyst Type | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Enamine / Imine | C=N bond reduction | Chiral Transition Metal Complex | rsc.orgru.nl |

| Asymmetric Hydroamination | Alkene / Enamine | C=C bond amination | Chiral Transition Metal Complex | rsc.org |

| Photocatalytic Radical Addition | Ketone / Alkene | C-C bond formation | Photoredox Catalyst + Chiral Amine | nih.govacs.org |

| Organocatalysis | Aldehyde, Nitroalkene | Michael Addition | Chiral Dipeptide | scispace.com |

Organocatalyzed Cascade Procedures

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering a metal-free alternative to traditional methods. Organocatalyzed cascade reactions, where multiple bond-forming events occur in a single pot, are particularly efficient for building molecular complexity in a stereocontrolled manner.

One notable example is the organocatalyzed cascade procedure for the synthesis of chiral-substituted 3-amino tetrahydro-2H-pyran-2-ones. acs.orgnih.gov This approach utilizes a chiral secondary amine catalyst, such as a prolinol derivative, to activate the substrates and guide the stereochemical outcome of the reaction. The cascade is initiated by a Michael addition of an N-protected glycine derivative to an α,β-unsaturated aldehyde, followed by an intramolecular cyclization and subsequent functionalization to yield the highly substituted 3-amino tetrahydropyran-2-one core. acs.orgnih.gov These reactions often proceed with excellent enantioselectivities, in some cases up to 99% ee. acs.orgnih.gov The resulting 3-amino tetrahydro-2H-pyran-2-one can then be further transformed into the desired this compound.

Another strategy involves the organocatalytic domino Michael–hemiacetalization reaction of α-hydroxymethyl nitroalkenes with 1,3-dicarbonyl compounds. nih.gov This reaction, catalyzed by a chiral bifunctional organocatalyst, provides access to highly functionalized tetrahydropyranols with good to excellent diastereo- and enantioselectivities. nih.gov The resulting nitro-substituted tetrahydropyran can be subsequently converted to the corresponding amine.

The versatility of organocatalyzed cascade reactions is further demonstrated in the reaction of 2H-pyran-3(6H)-one derivatives, which can act as polyfunctional synthons in cascade processes. researchgate.net For instance, the reaction of racemic 6-hydroxy-2H-pyran-3(6H)-one with α,β-unsaturated aldehydes in the presence of a chiral secondary amine catalyst can proceed through a dynamic kinetic resolution to afford complex fused pyran systems with high stereocontrol. researchgate.net

| Catalyst Type | Substrates | Product Type | Key Features |

| Chiral Secondary Amine (e.g., prolinol derivative) | N-protected glycine derivative, α,β-unsaturated aldehyde | 3-Amino tetrahydro-2H-pyran-2-one | High enantioselectivity (up to 99% ee) |

| Chiral Bifunctional Organocatalyst | α-Hydroxymethyl nitroalkene, 1,3-dicarbonyl compound | Functionalized tetrahydropyranol | Good diastereo- and enantioselectivity |

| Chiral Secondary Amine | 6-Hydroxy-2H-pyran-3(6H)-one, α,β-unsaturated aldehyde | Fused pyran systems | Dynamic kinetic resolution, high stereocontrol |

Metal-Hydride Mediated Asymmetric Catalysis

Transition metal-catalyzed asymmetric hydrogenation, a process that involves the transfer of hydrogen from H₂ gas mediated by a chiral metal complex, is a powerful and atom-economical method for the synthesis of chiral amines. nih.govacs.org This methodology relies on the generation of a catalytically active chiral metal-hydride (M-H) species that delivers a hydride to an unsaturated precursor, thereby creating a new stereocenter with high enantioselectivity. mdpi.com

While direct asymmetric hydrogenation to form this compound is not extensively documented, the principles are well-established for the synthesis of other chiral amines, including cyclic amines. nih.govacs.org The key to success in this approach is the design of chiral ligands that coordinate to the metal center (typically rhodium, iridium, or ruthenium) and create a chiral environment that directs the hydrogenation to one face of the substrate. nih.govacs.org

A related approach involves the asymmetric reduction of a suitable ketone precursor, such as a tetrahydropyran-3-one derivative. For instance, the highly enantioselective reduction of 3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-ones has been achieved using borane (B79455) (BH₃) in the presence of a catalytic amount of Corey's oxazaborolidine catalyst. researchgate.net This metal-hydride mediated reduction furnishes the corresponding chiral benzopyran-4-ols in quantitative yields and high enantiomeric excess. researchgate.net The resulting alcohol can then be converted to the amine via a sequence of reactions, such as mesylation, azide substitution, and subsequent reduction, without loss of stereochemical integrity. researchgate.net

| Catalyst System | Substrate Type | Key Transformation |

| Chiral Metal Complex (e.g., Rh, Ir, Ru with chiral ligands) | Unsaturated amine precursor (e.g., enamine, imine) | Asymmetric Hydrogenation |

| Borane (BH₃) with Chiral Oxazaborolidine | Tetrahydropyran-3-one derivative | Asymmetric Reduction |

Biocatalytic Approaches, including Transaminase-Pyruvate Decarboxylase Cascades

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative for the synthesis of chiral amines. diva-portal.orgresearchgate.net Transaminases, in particular, have garnered significant attention for their ability to perform the asymmetric synthesis of chiral amines from prochiral ketones with excellent enantioselectivity. diva-portal.orgresearchgate.net

A significant breakthrough in this area is the development of a biocatalytic process for the direct transamination of a tetrahydropyran-3-one precursor to afford (R)-tetrahydro-2H-pyran-3-amine at a kilogram scale. researchgate.net This process utilizes an engineered amine transaminase that exhibits high activity and selectivity for the cyclic ketone substrate. researchgate.net A major challenge in transaminase-catalyzed reactions is the unfavorable equilibrium, which can be addressed by employing a pyruvate (B1213749) decarboxylase as part of a cascade system. The pyruvate decarboxylase removes the pyruvate co-product, thus driving the reaction towards the desired amine product.

The substrate scope of transaminases is continuously being expanded through enzyme engineering and screening efforts, making this a promising approach for the synthesis of a wide range of chiral amines. diva-portal.org Furthermore, the combination of ene-reductases and transaminases in a biocatalytic cascade allows for the synthesis of chiral amino alcohols from unsaturated α-hydroxyketones, demonstrating the potential for creating multiple stereocenters with high control. ucl.ac.uk

| Enzyme(s) | Substrate | Product | Key Features |

| Engineered Amine Transaminase | Tetrahydropyran-3-one | (R)-Tetrahydro-2H-pyran-3-amine | Kilogram-scale synthesis, high enantioselectivity |

| Transaminase-Pyruvate Decarboxylase Cascade | Ketone, Amine Donor | Chiral Amine | Equilibrium shift, improved yield |

| Ene-Reductase and Transaminase Cascade | Unsaturated α-hydroxyketone | Chiral Amino Alcohol | Creation of multiple stereocenters |

Chiral Induction via Ligand Design in Synthesis

The design and synthesis of chiral ligands are central to the field of asymmetric catalysis. researchgate.nettaltech.ee In metal-catalyzed reactions, the chiral ligand coordinates to the metal center and creates a well-defined chiral pocket that dictates the stereochemical outcome of the reaction. nih.govacs.org The development of modular chiral ligands, whose steric and electronic properties can be systematically varied, has been instrumental in achieving high levels of enantioselectivity for a broad range of transformations. nih.govacs.org

While specific examples of ligand design solely for the synthesis of this compound are limited, the principles are widely applicable. For instance, in the context of asymmetric hydrogenation of cyclic enamines or imines that could lead to aminotetrahydropyrans, ligands such as those based on chiral backbones like BINAP, DuPhos, and Josiphos have proven to be highly effective. nih.govacs.org The choice of ligand depends on the specific substrate and metal, and often requires screening of a ligand library to identify the optimal catalyst system.

Furthermore, chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the substrate to direct a stereoselective reaction, also play a role in chiral induction. sfu.ca After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. The design of effective chiral auxiliaries often focuses on creating a rigid, well-defined conformational bias that shields one face of the reactive center.

Diastereoselective Methods in this compound Synthesis

In cases where the target molecule contains multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as important as controlling the absolute stereochemistry (enantioselectivity). Diastereoselective methods aim to favor the formation of one diastereomer over all other possibilities.

A powerful strategy for the diastereoselective synthesis of highly substituted aminotetrahydropyrans involves the sequential C–H functionalization of a simple aminotetrahydropyran precursor. acs.orgnih.govnih.gov For example, a palladium-catalyzed stereoselective γ-methylene C–H arylation of an aminotetrahydropyran can be followed by an α-alkylation or arylation of the primary amine. acs.orgnih.govnih.gov This subsequent functionalization often proceeds with high diastereoselectivity, affording di-substituted aminotetrahydropyrans with a well-defined relative stereochemistry. acs.orgnih.govnih.gov

Three-component, one-pot reactions can also be designed to be highly diastereoselective. The Prins-Ritter reaction sequence, involving the reaction of an aldehyde, a homoallylic alcohol, and a nitrile, has been developed for the synthesis of tetra-cis-substituted 4-amidotetrahydropyrans with complete cis-selectivity. researchgate.net This method provides a rapid and efficient entry to highly functionalized tetrahydropyrans with excellent control over the relative stereochemistry of the substituents.

| Method | Substrates | Product | Key Features |

| Sequential C–H Functionalization | Aminotetrahydropyran, Aryl halide, Alkyl/Aryl halide | Di-substituted aminotetrahydropyran | High diastereoselectivity |

| Prins-Ritter Reaction | Aldehyde, Homoallylic alcohol, Nitrile | 4-Amidotetrahydropyran | Complete cis-selectivity |

Advanced Synthetic Strategies

To further enhance the efficiency and complexity of the synthesis of this compound and its derivatives, advanced synthetic strategies such as domino and multicomponent reactions are employed. These methods allow for the rapid construction of complex molecular architectures from simple starting materials in a single operation.

Domino and Multicomponent Reactions for Pyran Ring Formation and Functionalization

Domino reactions, also known as tandem or cascade reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality generated in the previous step, all occurring in a single pot without the isolation of intermediates. nih.govnih.govacs.org Multicomponent reactions (MCRs) are a subset of domino reactions where three or more starting materials are combined in a single reaction vessel to form a product that contains substantial portions of all the reactants. acs.orgtandfonline.comresearchgate.net

A variety of domino reactions have been developed for the synthesis of the pyran ring. For instance, a base-promoted domino protocol allows for the synthesis of 6-aryl-4-(amine-1-yl)-2-oxo-2H-pyran-3-carbonitriles from α-aroylketene dithioacetals, malononitrile, and a secondary amine. nih.govnih.govacs.org This process involves a sequence of addition-elimination, intramolecular cyclization, and hydrolysis steps. nih.govnih.govacs.org The resulting functionalized pyranone can serve as a versatile intermediate for further transformations.

The Povarov reaction, a formal [4+2] cycloaddition between an imine and an electron-rich alkene, can be employed in a domino fashion for the synthesis of tetrahydroquinoline derivatives, which are structurally related to aminotetrahydropyrans. beilstein-journals.org A three-component reaction of an arylamine, methyl propiolate, and an aromatic aldehyde can proceed via an in situ generated β-enamino ester, which acts as the dienophile in a Povarov reaction with an in situ formed imine. beilstein-journals.org

Multicomponent reactions are particularly attractive for the generation of molecular diversity. The synthesis of various pyran-annulated heterocycles, such as tetrahydrobenzo[b]pyrans and pyrano[2,3-d]pyrimidines, can be achieved through one-pot, three-component reactions of an aldehyde, a C-H activated acid (like dimedone or barbituric acid), and malononitrile. tandfonline.comresearchgate.net These reactions are often catalyzed by simple and environmentally benign catalysts, such as sodium benzoate. tandfonline.comresearchgate.net

| Reaction Type | Starting Materials | Product Type |

| Base-Promoted Domino Reaction | α-Aroylketene dithioacetal, Malononitrile, Secondary amine | 4-Amino-2-oxo-2H-pyran-3-carbonitrile |

| Domino Povarov Reaction | Arylamine, Methyl propiolate, Aromatic aldehyde | Tetrahydroquinoline derivative |

| Three-Component Reaction | Aldehyde, C-H activated acid, Malononitrile | Pyran-annulated heterocycle |

Ring-Closing Metathesis in Tetrahydropyran Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of cyclic compounds, including tetrahydropyrans. rsc.orgresearchgate.net This reaction typically involves an acyclic diene that, in the presence of a metal catalyst (often ruthenium-based), undergoes an intramolecular reaction to form a cyclic alkene and a small volatile alkene like ethene. beilstein-journals.org

For the synthesis of tetrahydropyran rings, a diene precursor containing an oxygen atom at the appropriate position is required. The resulting unsaturated dihydropyran can then be hydrogenated to yield the saturated tetrahydropyran ring. nih.gov The choice of catalyst is critical, with first and second-generation Grubbs catalysts and Hoveyda-Grubbs catalysts being commonly employed. beilstein-journals.org The reaction conditions, such as the presence of ethene, can influence the reaction's efficiency and prevent side reactions. beilstein-journals.org RCM has been successfully utilized in the synthesis of complex natural products containing tetrahydropyran moieties. rsc.orgnih.gov

Table 1: Key Aspects of Ring-Closing Metathesis for Tetrahydropyran Synthesis

| Feature | Description |

| Reaction Type | Intramolecular olefin metathesis |

| Starting Material | Acyclic diene with an ether linkage |

| Catalysts | Grubbs catalysts (1st and 2nd generation), Hoveyda-Grubbs catalysts, Schrock molybdenum precatalysts beilstein-journals.org |

| Intermediate Product | Dihydropyran nih.gov |

| Final Product | Tetrahydropyran (after hydrogenation) nih.gov |

| Key Advantage | High functional group tolerance and stereochemical control |

Hydroboration-Oxidation Sequences in Pyran Ring Functionalization

Hydroboration-oxidation is a two-step reaction that can be used to functionalize alkenes, such as the dihydropyrans formed from RCM. researchgate.netmasterorganicchemistry.com In the first step, a borane reagent (e.g., borane-tetrahydrofuran (B86392) complex, 9-BBN) adds across the double bond of the alkene. masterorganicchemistry.comlibretexts.org This addition is typically anti-Markovnikov, meaning the boron atom attaches to the less substituted carbon atom. masterorganicchemistry.com The reaction is also a syn-addition, where the boron and the hydrogen atom add to the same face of the double bond. masterorganicchemistry.comlibretexts.org

In the second step, the organoborane intermediate is oxidized, usually with hydrogen peroxide and a base, to replace the boron atom with a hydroxyl group. masterorganicchemistry.compearson.com This process occurs with retention of stereochemistry, meaning the hydroxyl group will have the same stereochemical orientation as the boron atom it replaced. masterorganicchemistry.com This method provides a reliable way to introduce a hydroxyl group with specific regioselectivity and stereoselectivity, which can then be converted to an amine or other functional groups.

Functionalization of the Amine Group (e.g., Methylation)

Once the this compound scaffold is synthesized, the amine group can be further modified to create a variety of derivatives. smolecule.com Common functionalization reactions include alkylation, acylation, and sulfonylation. For instance, methylation, the addition of a methyl group, can be achieved through various methods. Reductive amination is a common approach where the primary amine is reacted with an aldehyde (like formaldehyde) in the presence of a reducing agent to form a secondary amine.

Purification and Characterization Techniques in Synthetic Studies

After the synthesis of this compound and its derivatives, purification and thorough characterization are essential to confirm the identity and purity of the compound.

Chromatographic Purification Methodologies

Chromatography is a fundamental technique for separating and purifying compounds from a reaction mixture. For tetrahydropyran derivatives, silica (B1680970) gel chromatography is frequently employed. google.com In this method, the crude product is loaded onto a column packed with silica gel, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. The separation is based on the differential partitioning of the components of the mixture between the stationary phase (silica gel) and the mobile phase. google.com The progress of the purification can be monitored by thin-layer chromatography (TLC).

Spectroscopic Characterization (e.g., NMR, IR, Mass Spectrometry)

A combination of spectroscopic techniques is used to elucidate the structure of the synthesized compounds. hbku.edu.qa

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the signals help to determine the connectivity of atoms and the stereochemistry of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. hbku.edu.qa For this compound, characteristic absorption bands for the N-H bonds of the amine and the C-O bond of the ether would be expected.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of the compound. hbku.edu.qa The fragmentation pattern observed in the mass spectrum can also offer clues about the structure of the molecule.

Single Crystal X-Ray Diffraction for Structural Confirmation

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. hbku.edu.qamdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the diffraction pattern produced. The data obtained allows for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of the molecule. mdpi.comresearchgate.net For chiral molecules like (S)-tetrahydro-2H-pyran-3-amine hydrochloride, X-ray crystallography can confirm the crystal system (e.g., monoclinic) and space group.

Table 2: Spectroscopic and Crystallographic Data for this compound and Derivatives

| Technique | Information Obtained |

| NMR Spectroscopy | Carbon-hydrogen framework, connectivity, stereochemistry |

| IR Spectroscopy | Presence of functional groups (e.g., N-H, C-O) hbku.edu.qa |

| Mass Spectrometry | Molecular weight, elemental composition, fragmentation pattern hbku.edu.qa |

| Single Crystal X-Ray Diffraction | Precise 3D structure, bond lengths, bond angles, absolute stereochemistry hbku.edu.qamdpi.com |

Medicinal Chemistry and Pharmaceutical Applications

Role as Pharmaceutical Intermediates and Precursors

The inherent chemical functionalities of tetrahydro-2H-pyran-3-amine render it a valuable intermediate in the synthesis of pharmaceutical agents. nih.govacs.org The presence of a nucleophilic amine group and a cyclic ether moiety allows for a variety of chemical transformations, making it an attractive starting material for constructing more elaborate molecular architectures. nih.gov Its application as a chiral reagent is particularly noteworthy, enabling the synthesis of stereospecific compounds, a critical aspect in the development of modern therapeutics. acs.orgsemanticscholar.org

The tetrahydropyran (B127337) ring is a common motif in numerous biologically active natural products and synthetic drugs. Consequently, this compound and its analogues serve as crucial building blocks for the assembly of these complex molecules. orcid.orgresearchgate.net The stereochemistry of the amine group, whether in the (R) or (S) configuration, is pivotal for exploring stereospecific interactions with biological targets such as enzymes. semanticscholar.org This strategic use of chiral building blocks is a cornerstone of rational drug design, allowing for the development of compounds with improved potency and selectivity. semanticscholar.orgmolaid.com

Therapeutic Applications of this compound Derivatives

Research into the pharmacological activities of this compound derivatives has revealed their potential as potent modulators of the central nervous system, particularly as inhibitors of monoamine transporters. These transporters—dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET)—are crucial for regulating neurotransmitter levels in the brain, and their inhibition is a key mechanism for treating depression and other mood disorders. nih.govnih.gov

A significant body of research has focused on the design and synthesis of this compound derivatives as potential antidepressant agents. nih.govnih.gov By modifying the core structure, researchers have developed compounds with varying affinities for DAT, SERT, and NET, leading to molecules with diverse pharmacological profiles, including triple reuptake inhibitors (TRIs), dopamine-norepinephrine reuptake inhibitors (DNRIs), and selective serotonin reuptake inhibitors (SSRIs). nih.govresearchgate.net The exploration of structure-activity relationships (SAR) has been instrumental in identifying key structural features that govern the potency and selectivity of these compounds. nih.govacs.org

The following table summarizes the monoamine transporter inhibitory activities of selected this compound derivatives, showcasing the diverse profiles achievable from this versatile scaffold.

| Compound ID | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | Profile | Reference |

| 10f | 31.3 | 40 | 38.5 | TUI | nih.gov |

| 10j | 15.9 | 12.9 | 29.3 | TUI | nih.gov |

| 2g | 60 | 79 | 70.3 | TUI | nih.gov |

| D-473 | 70.4 | 9.18 | 39.7 | TUI (SERT Preferring) | semanticscholar.orgresearchgate.net |

| 10g | 41.4 | >1000 | 47.2 | DNRI | nih.gov |

| 10i | 43.2 | >1000 | 39.6 | DNRI | nih.gov |

| 6b | 8.94 | >1000 | 4.76 | DNRI | nih.gov |

| 6h | 13 | >1000 | 7.37 | DNRI | nih.gov |

| 2a | 82 | 0.71 | 25 | SSRI | nih.gov |

| 4a | >1000 | 2.68 | >1000 | SSRI | nih.gov |

| (-)-9d | Appreciable | Appreciable | Appreciable | TUI | acs.org |

Derivatives of this compound have demonstrated a wide range of affinities for the dopamine transporter. nih.govnih.gov For instance, compounds have been identified that exhibit potent DAT inhibition as part of a dual dopamine-norepinephrine reuptake inhibitor (DNRI) profile. nih.govnih.gov The strategic modification of substituents on the pyran ring and the amine group has been shown to significantly influence DAT binding. acs.org Some of the most potent known dopamine-norepinephrine reuptake inhibitors have been developed from this pyran template. researchgate.net

The serotonin transporter has also been a key target in the development of this compound derivatives. Researchers have successfully synthesized compounds with high potency and selectivity for SERT, leading to potential selective serotonin reuptake inhibitors (SSRIs). nih.gov For example, compound 2a was identified as one of the most potent SERT inhibitors known to date, with a Kᵢ value of 0.71 nM. nih.gov Furthermore, many of the triple reuptake inhibitors based on this scaffold exhibit a preference for SERT. semanticscholar.orgresearchgate.net

Significant affinity for the norepinephrine transporter is a common feature among many bioactive this compound derivatives. nih.govacs.org This has led to the identification of potent dual serotonin-norepinephrine reuptake inhibitors (SNRIs) and DNRIs. nih.govacs.org The development of compounds with balanced, high-affinity for all three monoamine transporters, including NET, has been a major goal, resulting in promising triple reuptake inhibitors with potential antidepressant properties. nih.govresearchgate.net

Antidepressant Agents and Monoamine Transporter Inhibition

Triple Uptake Inhibitory (TUI) Activity

Derivatives of this compound have been investigated as triple uptake inhibitors (TUIs), which simultaneously block the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). nih.gov This class of compounds is being explored for the treatment of major depressive disorder, with the hypothesis that inhibiting the reuptake of all three monoamines could lead to a faster onset of action and greater efficacy compared to selective reuptake inhibitors. nih.gov

Research has focused on structurally modifying the lead compound, 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol, to optimize its TUI profile. nih.govresearchgate.net Studies on (3S,6S)-6-benzhydryl-N-benzylthis compound analogues have led to the identification of compounds with varied profiles, including balanced TUIs, dopamine-norepinephrine reuptake inhibitors (DNRIs), and selective inhibitors. nih.gov For instance, compound 2g emerged as a TUI with balanced potency across all three transporters. nih.gov Another study identified derivatives 10f (a 3-hydroxyphenyl derivative) and 10j (a 4-methoxyphenyl (B3050149) derivative) as potent TUIs. nih.govresearchgate.net Compound 10f demonstrated a significant antidepressant effect in the rat forced swim test. nih.govresearchgate.net Similarly, the pyran-based molecule D-473 was developed as a novel TRI with a preference for SERT and showed efficacy in animal models of depression. plos.org

| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | Activity Profile |

| 10f | 31.3 nih.gov | 40.0 nih.gov | 38.5 nih.gov | TUI |

| 10j | 15.9 nih.gov | 12.9 nih.gov | 29.3 nih.gov | TUI |

| 2g | 60.0 nih.gov | 79.0 nih.gov | 70.3 nih.gov | TUI |

| D-142 | 59.3 nih.gov | 14.7 nih.gov | 29.3 nih.gov | TUI (SERT Preferring) |

| D-473 | 70.4 plos.org | 9.18 plos.org | 39.7 plos.org | TUI (SERT Preferring) |

| 10g | 41.4 nih.gov | >1000 nih.gov | 47.2 nih.gov | DNRI |

| 10i | 43.2 nih.gov | >1000 nih.gov | 39.6 nih.gov | DNRI |

Dipeptidyl Peptidase IV (DPP-4) Inhibitors for Type 2 Diabetes

The this compound core is a key structural feature in a class of potent and selective dipeptidyl peptidase IV (DPP-4) inhibitors developed for the treatment of type 2 diabetes. nih.govresearchgate.net Inhibition of DPP-4 increases the levels of incretin (B1656795) hormones, such as GLP-1, which in turn enhances glucose-dependent insulin (B600854) secretion. mdpi.com

A series of novel tri-2,3,5-substituted tetrahydropyran analogs have been synthesized and optimized for DPP-4 inhibitory activity. nih.govresearchgate.net This research led to the identification of omarigliptin (B609743) (MK-3102), a potent, long-acting DPP-4 inhibitor suitable for once-weekly dosing. acs.orgnih.gov Omarigliptin, with the chemical name (2R,3S,5R)-2-(2,5-difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]this compound, is a competitive and reversible inhibitor of DPP-4 with high selectivity over other proteases like QPP, FAP, DPP8, and DPP9. acs.org The clinical candidate 23 from this series also demonstrated high potency and an excellent pharmacokinetic profile. nih.gov

| Compound | Target | Potency (IC₅₀) | Notes |

| Omarigliptin (MK-3102) | DPP-4 | 1.6 nM acs.org | Potent, selective, and long-acting inhibitor. acs.org |

| Compound 23 | DPP-4 | Potent (specific value not stated) nih.gov | Selected as a clinical candidate. nih.gov |

| HSK7653 (Compound 2) | DPP-4 | Comparable to Omarigliptin nih.gov | A trifluoromethyl-substituted derivative with an improved pharmacokinetic profile. nih.gov |

Anticancer and Antitumor Potentials

Derivatives incorporating the tetrahydropyran ring have shown significant potential as anticancer agents. researchgate.net Research has explored polyfunctional tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives as novel antiproliferative agents. nih.gov

In one study, compounds 16c and 16d were identified as highly effective against the SK-BR-3 breast cancer cell line, with IC₅₀ values of 0.21 μM and 0.15 μM, respectively. nih.gov These compounds were approximately 30-fold more potent against this cell line compared to others tested and showed significantly less toxicity (about 295-fold) towards the normal breast cell line MCF10A. nih.gov Other studies on 4-amino-2H-pyran-2-one (APO) analogs, simplified from the natural product neo-tanshinlactone, also revealed potent cytotoxic agents. nih.gov Compound 27 in this series was the most potent, with ED₅₀ values ranging from 0.059 to 0.090 μM against various cancer cell lines. nih.gov

| Compound | Cell Line | Potency | Notes |

| 16c | SK-BR-3 (Breast Cancer) | IC₅₀ = 0.21 μM nih.gov | Highly potent and selective against SK-BR-3. nih.gov |

| 16d | SK-BR-3 (Breast Cancer) | IC₅₀ = 0.15 μM nih.gov | Highly potent and selective against SK-BR-3. nih.gov |

| Compound 27 (APO analog) | Various | ED₅₀ = 0.059-0.090 μM nih.gov | Potent activity across multiple cell lines. nih.gov |

Enzyme Inhibition Studies

Beyond DPP-4, the this compound scaffold has been utilized to develop inhibitors for other enzymes. The chiral nature of the (S)-enantiomer of this compound hydrochloride makes it a valuable building block for exploring stereospecific interactions with enzymes. chemshuttle.com It has been specifically noted for its utility in comparative studies for influenza neuraminidase inhibition. chemshuttle.com

In the context of cancer therapy, derivatives have been designed as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication. nih.gov A pyrimidin-2-amine derivative, compound 8h , which incorporates a tetrahydro-2H-pyran-4-amine moiety, was found to be a highly potent PLK4 inhibitor with an IC₅₀ of 0.0067 μM. nih.gov This compound exhibited excellent antiproliferative activity against breast cancer cells, highlighting its potential for the development of targeted anticancer drugs. nih.gov

Neuropharmacological Effects

The primary neuropharmacological application of this compound derivatives stems from their activity as monoamine reuptake inhibitors. As discussed under TUI activity, these compounds are being developed as novel antidepressants. nih.govnih.gov The ability to modulate the levels of dopamine, norepinephrine, and serotonin in the brain is a well-established mechanism for treating depression. nih.gov

The in vivo efficacy of these compounds has been demonstrated in preclinical animal models. For example, the TUI compound 10f , a derivative of 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol, produced a significant reduction in immobility time in the rat forced swim test, which is indicative of potential antidepressant activity. nih.govresearchgate.net Similarly, compound 2g also showed a significant decrease in immobility in the same test. nih.gov The orally active TUI D-473 also proved efficacious in the rat forced swim test without producing locomotor activation at the optimal dose. plos.org

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies have been crucial in optimizing the biological activity of this compound derivatives for various targets. These studies involve systematically altering the chemical structure to understand how specific functional groups and their stereochemistry influence potency and selectivity. nih.govnih.govnih.gov

For triple uptake inhibitors, SAR studies revealed that substitutions on the N-benzylic aromatic ring significantly impact the monoamine uptake inhibition profile. nih.gov The stereochemistry of the pyran ring is also critical; derivatives with a (2S,4R,5R) absolute configuration showed potent activity, and a cis-relationship between the benzhydryl group and the amino group was important for SERT and NET interactions. nih.gov In the development of anticancer agents based on 4-amino-2H-benzo[h]chromen-2-one (ABO) and related scaffolds, SAR indicated that a secondary amine at the 4-position is preferred over a tertiary amine. nih.govnih.gov

Impact of Substituents on Biological Activity

The nature and position of substituents on the this compound core and its appended groups are determinant factors for biological activity.

For Triple Uptake Inhibitors:

Replacing a phenyl ring with heterocyclic moieties like thiophene (B33073) or pyrrole (B145914) on the N-alkyl group resulted in compounds with a dopamine-norepinephrine reuptake inhibitor (DNRI) profile. nih.gov

The presence of a hydrogen-bond-forming group, such as a hydroxyl on the N-benzylic aromatic ring, conferred higher potency for the norepinephrine transporter (NET). nih.gov

A 3-hydroxyphenyl or 4-methoxyphenyl substitution on the N-benzyl ring produced a balanced triple uptake inhibitory (TUI) profile. nih.govresearchgate.net

For Anticancer Agents:

On the 4-amino-2H-pyran-2-one scaffold, an aromatic ring at the 6-position was found to be critical for antitumor activity. nih.gov

For 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one analogs, bulky, cyclic aliphatic groups (like cyclohexyl) at the amino position were favored over linear alkyl groups for cytotoxic activity. nih.gov

For aromatic substituents on the amino group, the position of the substituent on the aniline (B41778) ring played a key role, with a 4'-methyl group (compound 27 ) yielding the most potent analog. nih.gov

For DPP-4 Inhibitors:

The incorporation of a trifluoromethyl group at the 6-position of the tetrahydropyran ring of omarigliptin, with a (2R,3S,5R,6S) configuration, significantly improved pharmacokinetic profiles while maintaining potent DPP-4 inhibition. nih.gov

Stereochemistry and Enantiomeric Purity in Drug Development

The three-dimensional arrangement of atoms in derivatives of this compound is a critical determinant of their biological activity. The chiral centers within the tetrahydropyran ring allow for the existence of multiple stereoisomers, and research has consistently shown that biological targets, such as transporters and enzymes, exhibit distinct preferences for one enantiomer or diastereomer over others.

In the development of monoamine transporter inhibitors, the stereochemistry of the pyran ring has a profound impact on potency and selectivity. researchgate.net Studies on 3,6-disubstituted pyran derivatives revealed that cis-isomers generally display greater activity at the dopamine transporter (DAT) than their trans-counterparts. researchgate.net Further investigations into asymmetrically substituted pyran analogues have underscored the importance of absolute stereochemistry. For instance, in a series of triple uptake inhibitors (TUIs), compounds with a (3S,6S) configuration on the tetrahydropyran ring were found to be crucial for potent activity. nih.gov Similarly, for tetrahydrofuran (B95107) derivatives, which are structurally related to the pyran compounds, the highest TUI activity was observed with a stereochemical preference similar to the pyran-based TUIs. researchgate.netnih.gov

The influence of stereochemistry extends to other substitutions on the pyran ring. The alteration of the stereochemistry of a hydroxyl group on the pyran ring of a potent inhibitor, D-473, was found to have a significant effect on its affinity for dopamine, serotonin, and norepinephrine transporters, indicating a highly stereospecific interaction with these targets. researchgate.net This highlights that both the core ring configuration and the spatial orientation of appended functional groups are essential for optimal target engagement. The synthesis of enantiomerically pure compounds is therefore a key strategy in the development of pharmaceuticals derived from the this compound scaffold to ensure the desired therapeutic effect and minimize potential off-target activities associated with inactive or less active stereoisomers.

Pharmacophore Modeling for Target Interaction

Pharmacophore modeling is a computational strategy used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. This approach has been instrumental in understanding the structure-activity relationships (SAR) of this compound derivatives and in guiding the design of new, more potent compounds.

For triple uptake inhibitors (TUIs) based on the pyran scaffold, a pharmacophore model was generated using a training set of potent asymmetric pyran and furan (B31954) derivatives. nih.gov This model identified several key features critical for balanced activity against the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). A crucial finding was the necessity of a 'folded' conformation among the active compounds. researchgate.netnih.gov The model also defined the importance of the distances between the benzhydryl moiety and the N-benzyl group, as well as the specific orientation of the secondary nitrogen, for TUI activity. nih.gov The initial model, comprising features like aromatic and hydrophobic groups, was later refined to substitute an aromatic feature with a more general hydrophobic one, creating a five-featured model (RHHH+) that was successfully validated with newly synthesized analogs. nih.gov

In a different therapeutic area, a 3D-QSAR pharmacophore model was developed for Dipeptidyl Peptidase IV (DPP-IV) inhibitors derived from this compound. mdpi.com The best-performing model, Hypo1, was constructed from a set of 25 compounds and identified five common features: a hydrogen bond acceptor (HBA), a hydrogen bond acceptor lipid (HBA_lipid), a hydrogen bond donor (HBD), a hydrophobic (HY), and a hydrophobic aromatic (HYAr) feature. mdpi.com When mapped onto the most active compound in the training set, the model placed the HBA on an amino triazine group, the HBA_lipid on the tetrahydropyran ring, the HY feature on a 2,5-difluorophenyl group, and the HBD feature on the nitrogen of the this compound moiety. mdpi.com This model provided a clear structural rationale for the observed biological activity and served as a tool for virtual screening to identify novel DPP-IV inhibitor candidates. mdpi.com

| Target | Key Pharmacophoric Features | Crucial Structural Elements of the Ligand | Reference |

|---|---|---|---|

| Triple Monoamine Uptake Transporters (DAT, SERT, NET) | Aromatic, Hydrophobic, Hydrogen Bond Donor | 'Folded' conformation, specific distance between benzhydryl and N-benzyl groups, orientation of the secondary nitrogen. | nih.gov |

| Dipeptidyl Peptidase IV (DPP-IV) | Hydrogen Bond Acceptor, Hydrogen Bond Acceptor (Lipid), Hydrogen Bond Donor, Hydrophobic, Hydrophobic Aromatic | Tetrahydro-2H-pyran ring (HBA_lipid), Nitrogen of pyran-3-amine (HBD), 2,5-difluorophenyl group (HY). | mdpi.com |

Preclinical and Clinical Development of Derivatives

Several derivatives of this compound have progressed from initial discovery through preclinical and, in some cases, clinical development, particularly for the treatment of type 2 diabetes and depression.

One of the most notable examples is omarigliptin (MK-3102), a long-acting Dipeptidyl Peptidase IV (DPP-4) inhibitor. researchgate.net Developed from a series of substituted-[(3R)-amino-2-(2,5-difluorophenyl)]tetrahydro-2H-pyran analogs, omarigliptin was identified as a potent and selective inhibitor suitable for once-weekly dosing. researchgate.net After successful preclinical evaluation, it entered phase III clinical development and has received approval for the treatment of type 2 diabetes in Japan. researchgate.net

Building on the success of omarigliptin, further research led to the design of novel trifluoromethyl-substituted tetrahydropyran derivatives. nih.gov One such compound, designated HSK7653, features a (2R,3S,5R,6S) configuration and was developed to have a significantly improved pharmacokinetic profile, potentially allowing for a once-biweekly dosing schedule. nih.gov Preclinical development of HSK7653 demonstrated extraordinary efficacy in vivo along with a good safety profile. As of 2020, clinical studies for HSK7653 were ongoing in China. nih.gov

In the area of central nervous system disorders, derivatives of this compound have been evaluated in preclinical models for depression. researchgate.net A triple reuptake inhibitor (TUI) with a 3-hydroxyphenyl moiety, compound 10f, was assessed in the rat forced swim test, a recognized preclinical screening model for potential antidepressant effects. The study found that compound 10f significantly reduced immobility at a 10 mg/kg dose, indicating potential antidepressant activity and warranting further investigation. researchgate.netnih.gov

| Compound Name/Designation | Therapeutic Target | Indication | Highest Development Stage Reported | Key Findings | Reference |

|---|---|---|---|---|---|

| Omarigliptin (MK-3102) | Dipeptidyl Peptidase IV (DPP-4) | Type 2 Diabetes | Approved in Japan | Potent, selective, long-acting inhibitor suitable for once-weekly dosing. | researchgate.net |

| HSK7653 (Compound 2) | Dipeptidyl Peptidase IV (DPP-4) | Type 2 Diabetes | Clinical Trials (China) | Extraordinary in vivo efficacy, good safety profile, designed for potential once-biweekly dosing. | nih.gov |

| Compound 10f | Monoamine Transporters (DAT, SERT, NET) | Depression (potential) | Preclinical | Showed significant antidepressant-like activity in the rat forced swim test. | researchgate.netnih.gov |

Biological Activity and Mechanistic Insights

In Vitro Assays for Biological Potential

In vitro studies are fundamental in the preliminary assessment of a compound's biological activity. For derivatives of tetrahydro-2H-pyran-3-amine, these assays have primarily focused on their antimicrobial and antioxidant capabilities.

The antimicrobial potential of pyran derivatives has been evaluated against a range of pathogenic microorganisms. researchgate.net The core 4H-pyran structure is a key fragment in several drugs known for their antimicrobial effects. researchgate.netnih.gov Laboratory tests, such as the broth microdilution and disk diffusion methods, are commonly used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. nih.govmdpi.com

Studies on various spiro-4H-pyran derivatives have demonstrated notable activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes. researchgate.netnih.gov For instance, certain spiropyran derivatives containing both indole (B1671886) and cytosine rings have shown significant antibacterial effects. researchgate.netnih.gov In contrast, activity against Gram-negative bacteria such as Escherichia coli has been less remarkable in some studies. nih.govnih.gov The evaluation of novel enamine-based derivatives of dehydroacetic acid, a pyrone derivative, also identified compounds with improved broad-spectrum activity against both E. coli and S. aureus compared to the parent compound. nih.gov Other research has focused on the anti-mycobacterial activity of 4H-pyran derivatives, with some compounds showing promising results against Mycobacterium bovis. nih.gov

| Compound Type | Microorganism | Assay Method | Result | Reference |

|---|---|---|---|---|

| Spiro-4H-pyran Derivative (5d) | S. aureus | Broth Microdilution | Good antibacterial effect | researchgate.netnih.gov |

| Spiro-4H-pyran Derivative (5d) | S. pyogenes | Broth Microdilution | Good antibacterial effect | researchgate.netnih.gov |

| Spiro[indeno[2,1-c]pyridazine-9,4′-pyran] Derivatives (5a, 5b, 5c, 5e, 5f, 5g, 5i) | S. aureus | Disk Diffusion | Inhibition zone: 4–15 mm | nih.gov |

| Spiro[indeno[2,1-c]pyridazine-9,4′-pyran] Derivatives | E. coli | Disk Diffusion | Resistant | nih.gov |

| 4H-Pyran Derivatives (4a-4j) | M. bovis (BCG) | Not Specified | Relatively good activity | nih.gov |

| (E)-enaminopyran-2,4-dione (4b) | E. coli | MIC | 80 µg/mL | nih.gov |

| (E)-enaminopyran-2,4-dione (4b) | S. aureus | MIC | 300 µg/mL | nih.gov |

Antioxidants are crucial for neutralizing harmful free radicals and reactive oxygen species (ROS) in the body. nih.gov The potential of a compound to act as an antioxidant can be assessed through various chemical assays. nih.gov Several studies have demonstrated that the 4H-pyran scaffold is a promising lead structure for antioxidant agents. nih.govresearchgate.net

The antioxidant capacity of pyran derivatives is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. sciencescholar.usnih.govbiointerfaceresearch.com This method measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. biointerfaceresearch.com In such assays, certain 2-amino-pyran derivatives have shown excellent free radical scavenging activity, which increases with concentration. sciencescholar.us Other methods used to evaluate antioxidant potential include the 2,2'-azinobis-(3-ethylbenzthiazolin-6-sulfonic acid) (ABTS) assay, ferric reducing antioxidant power (FRAP) assay, and metal chelating assays. nih.govresearchgate.net Research has shown that some 4H-pyran derivatives exhibit stronger DPPH scavenging and reducing potencies than butylated hydroxytoluene (BHT), a standard antioxidant. nih.gov The antioxidant activity can be influenced by the specific substitutions on the pyran ring; for example, an electron-donating methoxy (B1213986) group on an attached aromatic ring has been found to increase antioxidant properties. arakmu.ac.ir

| Compound Type | Assay | Result (IC50) | Reference |

|---|---|---|---|

| 4H-pyran derivative (4j) | DPPH Scavenging | More efficient than BHT | nih.gov |

| 2-amino-pyran derivative (I32) | DPPH Scavenging | 80% scavenging at 200 µg/mL | sciencescholar.us |

| Tetrahydroamentoflavone (THA) | DPPH Scavenging | 165.7 ± 22.8 µg/mL | researchgate.net |

| Tetrahydroamentoflavone (THA) | ABTS Scavenging | 4.4 ± 0.2 µg/mL | researchgate.net |

| Tetrahydroamentoflavone (THA) | Superoxide radical-scavenging | 4.8 ± 0.3 µg/mL | researchgate.net |

In Vivo Pharmacological Evaluations

Following promising in vitro results, compounds are often advanced to in vivo studies to assess their pharmacological effects in a living organism.

Animal models are essential for evaluating the potential therapeutic effects of new chemical entities. In the context of pyran derivatives, research has explored their application in models of depression. Certain asymmetric pyran derivatives have been developed as triple uptake inhibitors (TUIs), targeting the transporters for serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). nih.gov A specific tri-substituted pyran derivative, D-142, demonstrated potent activity in the forced swim test (FST) and the mouse tail suspension test. nih.gov These are standard and widely used behavioral despair models for screening potential antidepressant efficacy in rodents. A reduction in immobility time in these tests is indicative of an antidepressant-like effect. The effectiveness of a lead TUI from this class of pyran derivatives in the FST highlights the potential of this chemical scaffold for developing CNS-active agents. nih.gov

Molecular Interactions and Mechanisms of Action

Understanding how a compound interacts with biological targets at a molecular level is crucial for drug design and optimization.

Molecular docking studies are computational techniques used to predict how a molecule binds to the active site of a target protein, such as an enzyme. nih.gov This approach has been applied to pyran derivatives to elucidate their mechanism of action. Research has shown that the orientation of the pyran ring and the amine group can significantly influence binding to the dopamine transporter (DAT).

Docking studies have successfully predicted the accommodation of various pyran-based compounds within the active sites of several enzymes. For example, new heterocyclic scaffolds based on an indole moiety linked to a thiopyran ring were docked against UDP-N-acetylmuramate-L-alanine ligase (MurC), an essential bacterial enzyme, with one compound showing a better binding energy than the standard drug ampicillin. nih.gov In other research, novel pyrazole-linked pyran hybrids were docked against phosphodiesterase 4 (PDE4), an enzyme relevant to inflammation, with one compound exhibiting a very low binding energy, suggesting a strong interaction. researchgate.net Furthermore, cyanopyridone derivatives have been modeled in the ATP-binding site of VEGFR-2 kinase, a key target in cancer therapy. mdpi.com These studies provide a rational basis for the observed biological activities and guide the synthesis of more potent and selective inhibitors.

| Compound Type | Target Enzyme | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Thiopyran-based Indole (Compound 9) | UDP-N-acetylmuramate-L-alanine ligase (MurC) | -11.5 | nih.gov |

| Ampicillin (Standard) | UDP-N-acetylmuramate-L-alanine ligase (MurC) | -8.0 | nih.gov |

| Thiopyran-based Indole (Compound 9) | Human lanosterol (B1674476) 14α-demethylase | -8.5 | nih.gov |

| Ampicillin (Standard) | Human lanosterol 14α-demethylase | -8.1 | nih.gov |

| Pyrazole-linked Pyran Hybrid (Compound 6) | Phosphodiesterase 4 (PDE4) | -10.8 | researchgate.net |

No Direct Research Found on the Regulation of Cell Growth and Apoptosis by this compound

Following a comprehensive review of available scientific literature, no direct research studies detailing the specific biological activity of this compound on the regulation of cell growth and apoptosis pathways were identified. While the broader class of pyran derivatives has been a subject of interest in medicinal chemistry for its potential anticancer properties, specific data for the parent compound, this compound, is not present in the accessible scientific domain.

The tetrahydropyran (B127337) ring is a structural motif found in numerous bioactive molecules and natural products. Research into various substituted and fused pyran derivatives has indicated that this chemical scaffold can be a valuable starting point for the development of therapeutic agents. Studies on these more complex derivatives have, in some instances, demonstrated activities related to the induction of apoptosis and the inhibition of cell proliferation in different cancer cell lines. However, these findings are specific to the particular derivatives investigated and cannot be extrapolated to this compound itself.

The biological effects of a molecule are highly dependent on its precise chemical structure, including the nature and position of its functional groups. The amine group at the 3-position of the tetrahydropyran ring in this compound confers specific chemical properties that would dictate its biological interactions. Without dedicated studies on this exact compound, any discussion of its role in cellular processes such as cell growth and apoptosis would be purely speculative.

Consequently, due to the absence of published research, no detailed findings or data tables regarding the mechanistic insights into how this compound may regulate cell growth and apoptosis pathways can be provided. The scientific community has not yet published research that would fulfill the specific requirements of this article's outline.

Applications in Materials Science and Agrochemicals

Use as Modifiers in Polymer Production

In polymer science, primary amines are versatile functional groups. They can act as initiators for ring-opening polymerizations of N-carboxyanhydrides to form polypeptides or as chain-transfer agents. The amine group in tetrahydro-2H-pyran-3-amine could potentially be used to incorporate the tetrahydropyran (B127337) moiety into a polymer chain, either as a pendant group or as part of the backbone.

Enhancement of Pesticide and Herbicide Efficacy in Agrochemical Formulations

In agrochemical formulations, the chemical form of an active ingredient can significantly impact its efficacy. Amine groups are often used to convert acidic herbicides into amine salts, which typically increases their water solubility and reduces volatility compared to ester formulations. This makes them easier to formulate as aqueous solutions and can reduce off-target movement due to vapor drift.

Due to the limited specific research findings, data tables detailing performance metrics for this compound in these applications cannot be generated.

Theoretical and Computational Chemistry Studies

Molecular Modeling and Simulations

Molecular modeling of tetrahydro-2H-pyran-3-amine involves the use of computational techniques to represent and predict its three-dimensional structure and dynamic behavior. Techniques such as Density Functional Theory (DFT) are employed to investigate the geometric and electronic properties of the molecule. For instance, DFT calculations can be used to determine optimized molecular geometries, bond lengths, and bond angles, providing a detailed picture of the molecule's structure.

Computational studies on analogous substituted tetrahydropyran (B127337) systems often utilize basis sets like 6-31G++(d,p) and aug-cc-pVTZ to ensure accurate descriptions of the electronic structure, including the effects of lone pairs and diffuse functions. For this compound, such calculations would reveal the influence of the amino group on the geometry of the pyran ring.

Molecular dynamics (MD) simulations can further be used to study the dynamic behavior of this compound in different environments, such as in solution. These simulations track the movements of atoms over time, providing insights into the molecule's flexibility, solvent interactions, and conformational landscape.

Prediction of Reactivity and Interaction Profiles

Computational methods are instrumental in predicting the reactivity and interaction profiles of this compound. The presence of the amino group is a key determinant of its chemical behavior, allowing for interactions such as hydrogen bonding. smolecule.com Molecular Electrostatic Potential (MEP) analysis, a common computational tool, can map the electrostatic potential onto the electron density surface of the molecule. This map reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for potential chemical reactions. For this compound, the nitrogen atom of the amino group would be an electron-rich site, making it a likely center for nucleophilic attack or protonation.

Furthermore, frontier molecular orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity. The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons in chemical reactions. The calculated energies of HOMO and LUMO can imply that a transfer of charge occurs within the molecule. researchgate.net

Interaction studies can also be computationally modeled to understand how this compound might bind to biological targets. smolecule.com Docking simulations, for example, can predict the preferred binding orientation and affinity of the molecule within the active site of an enzyme or receptor. The amino group plays a crucial role in these interactions, often forming key hydrogen bonds with the target protein. smolecule.com

Conformational Analysis of the Tetrahydropyran Ring System

The tetrahydropyran ring is not planar and typically adopts a chair conformation to minimize steric strain. For substituted tetrahydropyrans, the preferred conformation and the orientation of the substituents (axial vs. equatorial) are of significant interest. In the case of this compound, the amino group at the C3 position can exist in either an axial or an equatorial position.

Computational studies on similar pyran systems have shown that the chair conformation (often denoted as 4C1) is the most stable. beilstein-journals.org The relative stability of the axial and equatorial conformers of this compound can be determined by calculating their energies using methods like DFT. These calculations often show a preference for the substituent to be in the equatorial position to minimize 1,3-diaxial interactions.

In more complex substituted pyran systems, solid-state conformational analysis has revealed deviations in intra-annular torsion angles due to repulsive forces between axial substituents. beilstein-journals.org While this compound is a simpler case, computational analysis of its torsion angles would provide a detailed understanding of the ring's geometry. The conformation of the pyran ring can also be influenced by intermolecular interactions, such as hydrogen bonding, particularly in the solid state.

Future Directions and Emerging Research Areas

Exploration of Novel Derivatization Strategies

The primary amine group of tetrahydro-2H-pyran-3-amine serves as a versatile chemical handle for a wide array of synthetic modifications. Future research is focused on creating new derivatives with tailored biological activities and physicochemical properties. Key strategies involve the formation of amides, sulfonamides, and novel carbon-nitrogen bonds to explore new chemical space.

These derivatization approaches allow for the systematic modification of the parent molecule to enhance target affinity, improve pharmacokinetic profiles, or introduce new functionalities. The exploration of diverse reactants, from simple acyl chlorides to complex heterocyclic systems, is crucial for generating extensive libraries of novel compounds for biological screening.

| Reaction Type | Reagent Class | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Acylation | Acyl Chlorides / Carboxylic Acids | Amide | Modulating biological activity, altering solubility |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Introducing hydrogen bond donors/acceptors |

| Reductive Amination | Aldehydes / Ketones | Secondary / Tertiary Amine | Building complex molecular scaffolds |

| Arylation | Aryl Halides (with catalyst) | Aryl Amine | Introducing aromatic moieties for pi-stacking interactions |

Integration with Advanced Drug Delivery Systems

The structural characteristics of this compound make it an attractive candidate for incorporation into advanced drug delivery systems. nih.gov Nanotechnology-based platforms, in particular, stand to benefit from the unique properties of this compound. mdpi.com Nanoparticles offer advantages such as the ability to encapsulate therapeutic agents, control their release, and target specific tissues. excli.de

The amine functionality can be used to covalently attach the molecule to the surface of various nanocarriers, including:

Polymeric Nanoparticles: The amine group can serve as a point of attachment for conjugating targeting ligands (e.g., antibodies, peptides) or for initiating the polymerization of biodegradable polymers. The pyran ring can be incorporated into the polymer backbone to enhance biocompatibility and tune degradation rates.

Liposomes: Derivatized this compound can be used to create functionalized lipids that are incorporated into liposomal bilayers, enabling surface modification for targeted delivery.

Micelles: As part of amphiphilic block copolymers, this compound could form the hydrophilic shell of micelles used to solubilize poorly water-soluble drugs. nih.gov

By functionalizing the surface of these nanoparticles, derivatives of this compound can help improve circulation time, enable specific cell or tissue targeting, and facilitate endosomal escape of the therapeutic payload within the target cell. excli.degoogle.com

Sustainable Synthesis and Green Chemistry Approaches in Production

Modern pharmaceutical and chemical manufacturing places a strong emphasis on sustainability and environmentally friendly processes. mdpi.com Research into the production of this compound and its derivatives is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.inrsc.org

Key areas of development in the sustainable synthesis of pyran derivatives include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, which increases efficiency and reduces waste compared to traditional multi-step syntheses. researchgate.netnanobioletters.com

Use of Greener Solvents: Shifting from conventional organic solvents to more environmentally benign options like water or ethanol can significantly reduce the environmental impact of the synthesis. researchgate.netnanobioletters.com

Advanced Catalysis: The development of highly efficient and recyclable catalysts can reduce reaction times and temperatures, leading to energy savings and less waste. mdpi.com A recent patent application describes a process for a derivative that achieves approximately double the yield of known processes through greener chemistry and eliminates resource-intensive steps. wipo.int

Biocatalysis: The use of enzymes, such as amine dehydrogenases, offers a highly selective and sustainable route to producing chiral amines. frontiersin.org This approach can provide high enantiomeric excess under mild reaction conditions, avoiding the need for harsh reagents or protecting groups. frontiersin.org

| Principle | Conventional Approach | Green Chemistry Approach |

|---|---|---|

| Solvents | Often uses hazardous organic solvents | Emphasizes use of water, ethanol, or solvent-free conditions mdpi.comresearchgate.net |

| Atom Economy | Multi-step synthesis can generate significant waste | One-pot or multicomponent reactions maximize incorporation of starting materials into the final product rasayanjournal.co.in |

| Catalysis | May use stoichiometric reagents or heavy metal catalysts | Focuses on recyclable, highly efficient catalysts or biocatalysts (enzymes) frontiersin.orgrsc.org |

| Energy Use | Often requires harsh conditions (high heat, pressure) | Aims for reactions at ambient temperature and pressure researchgate.net |

By embracing these green chemistry principles, the production of this compound can become more cost-effective, safer, and environmentally sustainable.

Q & A

Q. Example Protocol :

React 3-hydroxytetrahydro-2H-pyran with thionyl chloride to form the corresponding chloride.

Perform nucleophilic substitution with ammonia or protected amines.

Purify via column chromatography and confirm structure using NMR and mass spectrometry .

Basic: How are this compound derivatives characterized?

Methodological Answer:

- Spectroscopic Techniques :

- Chiral Analysis :

- X-ray Crystallography : For absolute configuration determination in crystalline derivatives .

Advanced: How can enantiomeric purity be optimized during synthesis?

Methodological Answer:

- Asymmetric Catalysis : Use chiral catalysts (e.g., Ru-BINAP complexes) in hydrogenation reactions to favor specific enantiomers .

- Kinetic Resolution : Enzymatic or chemical methods to selectively transform one enantiomer, leaving the desired isomer unreacted .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .

Data Contradiction Note : Yields may vary with solvent polarity and temperature; systematic optimization is required .

Basic: What biological activities are reported for this compound derivatives?

Methodological Answer: